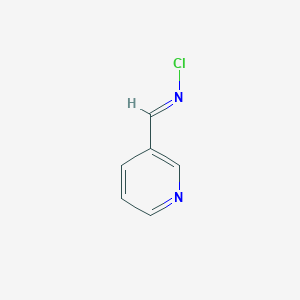

Pyridine,3-(n-chloroformimidoyl)-

Description

Structure

3D Structure

Properties

CAS No. |

100703-95-5 |

|---|---|

Molecular Formula |

C6H5ClN2 |

Molecular Weight |

140.57 |

IUPAC Name |

N-chloro-1-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C6H5ClN2/c7-9-5-6-2-1-3-8-4-6/h1-5H |

InChI Key |

CWUOVDBPCGGYKN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C=NCl |

Synonyms |

Pyridine, 3-(N-chloroformimidoyl)- (6CI) |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 3 N Chloroformimidoyl

Direct Introduction of the N-Chloroformimidoyl Moiety at the Pyridine (B92270) 3-Position

Directly introducing the N-chloroformimidoyl group at the 3-position of pyridine is a formidable task due to the ring's electronic properties. Electrophilic aromatic substitution is generally disfavored at this position, and nucleophilic substitution is also challenging.

Electrophilic Formylation and Subsequent Halogenation Strategies

Electrophilic formylation of pyridine, such as the Vilsmeier-Haack reaction, is known to be difficult and typically proceeds at the more activated 2- and 4-positions, if at all. The Vilsmeier-Haack reaction involves an electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt, which is challenging on an electron-deficient pyridine ring. wikipedia.orgrsc.org While methods for the formylation of electron-rich aromatic and heteroaromatic compounds are well-established, their application to unsubstituted pyridine for 3-formylation is not a standard procedure. wikipedia.org

Should 3-formylpyridine be obtained through other means, its conversion to an N-chloroformimidoyl derivative would require a multi-step process. This would likely involve initial conversion to an oxime or a primary amine, followed by further functionalization. However, this pathway is less direct compared to functional group interconversion from readily available precursors.

Nucleophilic Substitution Approaches for C-N Bond Formation

The direct nucleophilic substitution of a leaving group at the 3-position of pyridine to form the C-N bond of the N-chloroformimidoyl moiety is not a straightforward approach. Nucleophilic aromatic substitution on the pyridine ring is generally more facile at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate. The 3-position lacks this stabilization, making substitution reactions significantly less favorable.

Radical Functionalization Pathways

Recent advances in radical chemistry have provided methods for the C-H functionalization of pyridines. nih.govresearchgate.net Radical reactions can sometimes offer regioselectivity that is complementary to traditional ionic reactions. For instance, selective C3–H thiolation, selenylation, and fluorination of pyridines have been achieved under mild conditions via Zincke imine intermediates, which proceed through radical addition-elimination pathways for thiolation and selenylation. nih.govresearchgate.net

A hypothetical radical pathway to Pyridine, 3-(n-chloroformimidoyl)- could involve the introduction of a precursor functional group at the 3-position via a radical reaction. This precursor would then need to be converted to the desired N-chloroformimidoyl moiety. However, the direct introduction of the target functionality via a radical pathway has not been extensively documented and remains an area for further research.

Synthesis via Functional Group Interconversion on 3-Substituted Pyridine Precursors

A more practical and well-documented approach to the synthesis of Pyridine, 3-(n-chloroformimidoyl)- involves the modification of a pre-existing functional group at the 3-position of the pyridine ring. The most logical and accessible precursor for this transformation is 3-aminopyridine (B143674).

Transformation from 3-Aminopyridine Derivatives

The synthesis of the target compound from 3-aminopyridine would likely proceed through a two-step sequence: formylation of the amino group to yield N-(pyridin-3-yl)formamide, followed by chlorination to the desired imidoyl chloride.

Synthesis of 3-Aminopyridine: 3-Aminopyridine is a readily available starting material. One common laboratory preparation involves the Hofmann rearrangement of nicotinamide (B372718). This reaction is typically carried out by treating nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide (B78521) and bromine. chemicalbook.com

Synthesis of N-(pyridin-3-yl)formamide: The formylation of 3-aminopyridine can be achieved using various methods. A straightforward approach is the reaction with formic acid, often in the presence of an activating agent. Triflic anhydride (B1165640) has been used as an activator for formic acid in the N-formylation of various aryl amines, affording the corresponding formamides in good yields. Another method involves heating the amine with ethyl formate. sigmaaldrich.com The commercial availability of N-(pyridin-3-yl)formamide simplifies this synthetic sequence. nih.gov

Table 1: Synthesis of N-Aryl Formamides

| Starting Amine | Formylating Agent | Activator/Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Formic Acid | Triflic Anhydride | Dichloromethane | 0°C to rt, 4h | 75-91 |

| Various Amines | Formic Acid | 2-Chloro-4,6-dimethoxy wikipedia.orgresearchgate.nettriazine | Dichloromethane | Reflux or MW | ~95 |

Synthesis of Pyridine, 3-(n-chloroformimidoyl)- from N-(pyridin-3-yl)formamide: The final step in this synthetic pathway is the conversion of the formamide (B127407) to the imidoyl chloride. This transformation is typically accomplished using a chlorinating agent. Common reagents for this purpose include phosgene, thionyl chloride, and phosphorus pentachloride. wikipedia.org The reaction of a monosubstituted formamide with one of these reagents replaces the carbonyl oxygen with two chlorine atoms, one of which is subsequently eliminated with the formyl proton to yield the N-chloroformimidoyl group.

Table 2: General Conditions for Imidoyl Chloride Synthesis from Amides

| Amide Substrate | Chlorinating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Monosubstituted Carboxamide | Phosgene | Inert Solvent | Varies | Imidoyl Chloride |

| Monosubstituted Carboxamide | Thionyl Chloride | Inert Solvent | Varies | Imidoyl Chloride |

This route, starting from 3-aminopyridine, represents the most plausible and scientifically sound methodology for the synthesis of Pyridine, 3-(n-chloroformimidoyl)-, based on established organic transformations.

Derivatization of 3-Halopyridines

An alternative strategy commences with a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine. This approach relies on the formation of a carbon-nitrogen bond at the 3-position of the pyridine ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. nih.govresearchgate.net In this context, a 3-halopyridine can be coupled with a suitable nitrogen-containing nucleophile that can be subsequently converted to the N-chloroformimidoyl group. For instance, coupling with formamide could potentially provide an N-formyl-3-aminopyridine intermediate, which could then be chlorinated. A recent study has demonstrated the divergent C-C and C-N cross-coupling of aryl halides with formamide using a photoredox/nickel dual catalysis system, which could be adapted for this purpose. nih.gov

Table 2: Metal-Catalyzed C-N Coupling for 3-Functionalized Pyridines

| Catalyst System | Coupling Partner | Base | Solvent |

| Pd₂(dba)₃ / RuPhos | Primary and secondary amines | LiHMDS | Toluene |

| NiCl₂ glyme / dtbbpy | Formamide | K₂HPO₄ | Dioxane |

The choice of ligand and base is crucial for achieving high yields and selectivity in these coupling reactions.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can be used to introduce nucleophilic carbon species. libretexts.orgsaskoer.ca While typically used for C-C bond formation, their high reactivity can be harnessed for C-N bond formation under specific conditions. For example, a 3-lithiopyridine, generated from 3-halopyridine via lithium-halogen exchange, could potentially react with a suitable electrophilic nitrogen source. However, the direct introduction of the N-chloroformimidoyl group via this method is challenging due to the high reactivity of organometallic reagents. A more feasible approach would involve the introduction of a precursor group that can be later converted to the desired functionality.

Indirect Synthesis through Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. nih.gov The N-oxide can direct substitution to the C-2 and C-4 positions, but with appropriate reagents, functionalization at the C-3 position is also achievable. For instance, the regioselective synthesis of 3-(2-hydroxyaryl)pyridines has been accomplished via the reaction of pyridine N-oxides with arynes. researchgate.net While not a direct route to the target compound, this demonstrates the feasibility of introducing substituents at the 3-position. A potential strategy could involve the nitration of pyridine N-oxide, followed by reduction of the nitro group to an amine and subsequent conversion to the N-chloroformimidoyl group. Recent work has also shown the direct fluorination of pyridine N-oxides to produce meta-fluorinated pyridines, highlighting the potential for direct functionalization at the 3-position. rsc.org

Multi-Component Reactions and Annulation Strategies for Pyridine Ring Construction

Instead of modifying a pre-existing pyridine ring, the target molecule can be synthesized by constructing the pyridine ring with the desired substituent or a precursor already in place.

Hantzsch-Type Condensations and Variants

The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. chemtube3d.comwikipedia.org This method is highly versatile for producing substituted pyridines. nih.govnih.govrsc.orgbohrium.com To synthesize Pyridine, 3-(n-chloroformimidoyl)-, one of the starting materials would need to contain the N-chloroformimidoyl group or a precursor. For example, a β-ketoester or an aldehyde bearing this functionality could be employed.

Table 3: Hantzsch-Type Pyridine Synthesis Components

| Component | Role in Pyridine Ring | Potential for Functionalization |

| Aldehyde | C4 and its substituent | Can carry the desired side chain |

| β-Ketoester (2 equiv.) | C2, C3, C5, C6 and their substituents | Can be modified to include precursors |

| Ammonia/Ammonium Acetate | N1 | Provides the nitrogen atom |

Modern variations of the Hantzsch synthesis utilize different starting materials and catalysts to achieve a wider range of substitution patterns and improve reaction efficiency. mdpi.com While directly incorporating the reactive N-chloroformimidoyl group into the starting materials for a Hantzsch synthesis might be challenging due to its reactivity, a precursor group that can be easily converted post-synthesis would be a more viable strategy.

[4+2] Cycloaddition Reactions

[4+2] cycloaddition, or Diels-Alder type reactions, are a fundamental tool for the formation of six-membered rings, including the pyridine nucleus. acsgcipr.org These reactions can be broadly categorized into normal and inverse-electron-demand Diels-Alder reactions. While normal electron-demand reactions for pyridine synthesis are known, they are often challenging to achieve in high yields due to unfavorable electronics. acsgcipr.org

Inverse-electron-demand Diels-Alder reactions are generally more successful for synthesizing pyridines. acsgcipr.org This approach typically involves the reaction of an electron-poor diene, such as a 1,2,4-triazine, with an electron-rich dienophile, like an enamine. baranlab.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas to form the aromatic pyridine ring. acsgcipr.org

A notable example is the Boger pyridine synthesis, which utilizes 1,2,4-triazines and enamines. This method offers well-defined regioselectivity. baranlab.org Another strategy involves a formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, which has been shown to be a practical route to tri- or tetrasubstituted pyridines. nih.govacs.org

More recent developments include the use of vinylallenes in [4+2] cycloadditions with arylsulfonyl cyanides. This convergent strategy leads to the formation of isopyridine cycloadducts, which can then be converted to highly substituted 2-sulfonylpyridines. These products can further undergo nucleophilic aromatic substitution to introduce a variety of functional groups. acs.org

The scope of the dienophile has been expanded to include various electron-rich olefins. For instance, isoxazoles can react with enamines in the presence of a Lewis acid like TiCl₄ to produce substituted pyridines. This reaction proceeds through an inverse-electron-demand hetero-Diels-Alder mechanism, followed by in situ reduction of an N-oxide intermediate. rsc.org

| Diene Precursor | Dienophile/Partner | Key Features | Resulting Substitution Pattern |

| 1,2,4-Triazines | Enamines | Inverse-electron-demand; extrusion of N₂ | Polysubstituted pyridines |

| Enamines | Enals/Ynals/Enones | Organocatalyzed formal [3+3] cycloaddition | Tri- or tetrasubstituted pyridines |

| Vinylallenes | Arylsulfonyl cyanides | Convergent; forms 2-sulfonylpyridines | Highly substituted pyridines |

| Isoxazoles | Enamines | Lewis acid-catalyzed; inverse-electron-demand | Substituted pyridines |

Ring Expansion Protocols from Heterocyclic Precursors

Ring expansion reactions provide a conceptually different approach to pyridine synthesis, starting from smaller heterocyclic precursors. These methods are valuable for creating substitution patterns that may be difficult to access through traditional condensation or cycloaddition reactions. organic-chemistry.org

A prominent example of this strategy is the rhodium-catalyzed ring expansion of isoxazoles. organic-chemistry.orgnih.gov This one-pot synthesis involves the reaction of 3,5-disubstituted isoxazoles with vinyldiazo compounds. The reaction is catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄) and proceeds through the formal insertion of a rhodium vinylcarbenoid across the N-O bond of the isoxazole. organic-chemistry.orgacs.org

The resulting insertion product undergoes a rearrangement upon heating to form a 1,4-dihydropyridine (B1200194) intermediate. organic-chemistry.orgnih.gov Subsequent oxidation, typically with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), affords the fully aromatic, highly functionalized pyridine. organic-chemistry.org The mechanism of the rearrangement likely involves either a Claisen rearrangement or an electrocyclic ring opening followed by a 6π-electrocyclization and tautomerization. nih.govacs.org This methodology is noted for its modularity and broad functional group tolerance. organic-chemistry.org

Another example of ring expansion involves the DBU-promoted reaction of 2-allyl-2H-azirines. This transition-metal-free method proceeds through the opening of the azirine ring to form a 1-azatriene, which then undergoes an in situ 6π-electrocyclization to yield the pyridine product. This approach demonstrates a broad substrate scope and tolerates a variety of substituents. organic-chemistry.org

| Heterocyclic Precursor | Reagent | Catalyst/Promoter | Key Intermediate |

| Isoxazoles | Vinyldiazo compounds | Rh₂(OAc)₄ | 1,4-Dihydropyridine |

| 2-Allyl-2H-azirines | - | DBU | 1-Azatriene |

Chemical Reactivity and Mechanistic Investigations of Pyridine, 3 N Chloroformimidoyl

Reactivity Profile of the Pyridine (B92270) Nucleus

The chemical behavior of the pyridine ring in Pyridine, 3-(n-chloroformimidoyl)- is dictated by the inherent electronic properties of pyridine, which are further modulated by the substituent at the 3-position.

Electrophilic Aromatic Substitution (SEAr): Regioselectivity and Deactivation Effects

The pyridine ring is characterized by its lower reactivity towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.org This is a consequence of the electronegative nitrogen atom, which reduces the electron density of the aromatic system, thereby deactivating it towards attack by electrophiles. wikipedia.orgquimicaorganica.orguoanbar.edu.iq This deactivating effect is analogous to that observed in nitrobenzene. wikipedia.org

The N-chloroformimidoyl group at the 3-position is anticipated to be strongly electron-withdrawing due to the inductive effects of the electronegative nitrogen and chlorine atoms. This would further deactivate the pyridine ring, making SEAr reactions even more challenging and requiring harsh reaction conditions, such as high temperatures and strong acids. uoanbar.edu.iquomustansiriyah.edu.iq

In terms of regioselectivity, electrophilic attack on the pyridine ring occurs preferentially at the 3-position (or C-3) and 5-position (C-5), as the intermediate carbocations for attack at these positions are more stable. quimicaorganica.orgquora.com Attack at the 2-, 4-, or 6-positions results in an unstable resonance structure where the electron-deficient nitrogen atom bears a positive charge. uomustansiriyah.edu.iqquora.com Since the N-chloroformimidoyl group already occupies the 3-position, electrophilic substitution is expected to occur primarily at the C-5 position. Attack at C-2 and C-6 is highly disfavored due to the deactivating effect of the ring nitrogen, and attack at C-4 would be sterically and electronically hindered.

| Position of Electrophilic Attack | Expected Reactivity | Rationale |

| C-2 | Highly Disfavored | Strong deactivation by ring nitrogen; formation of unstable cationic intermediate. uomustansiriyah.edu.iqquora.com |

| C-4 | Disfavored | Deactivation by ring nitrogen; formation of unstable cationic intermediate. uomustansiriyah.edu.iqquora.com |

| C-5 | Favored | Meta position relative to the ring nitrogen, avoiding unstable intermediates. quimicaorganica.org |

| C-6 | Highly Disfavored | Strong deactivation by ring nitrogen; formation of unstable cationic intermediate. uomustansiriyah.edu.iqquora.com |

Nucleophilic Aromatic Substitution (SNAr): Activation and Orientation

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orguoanbar.edu.iq The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the reaction. uoanbar.edu.iqvaia.com

The presence of the electron-withdrawing 3-(n-chloroformimidoyl) group is expected to further enhance the ring's susceptibility to nucleophilic attack. If a leaving group, such as a halide, were present at the 2-, 4-, or 6-positions of the ring, it would be readily displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism. libretexts.org Nucleophilic attack at the 2- or 4-position allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, providing significant stabilization. vaia.com

| Position of Nucleophilic Attack | Expected Reactivity (with a leaving group present) | Rationale |

| C-2 | Highly Favored | Strong activation by ring nitrogen; stabilization of the Meisenheimer complex. uoanbar.edu.iqvaia.com |

| C-3 | Disfavored | The negative charge of the intermediate cannot be delocalized onto the ring nitrogen. vaia.com |

| C-4 | Highly Favored | Strong activation by ring nitrogen; stabilization of the Meisenheimer complex. uoanbar.edu.iqvaia.com |

| C-6 | Highly Favored | Strong activation by ring nitrogen; stabilization of the Meisenheimer complex. uoanbar.edu.iqvaia.com |

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. In this process, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org For pyridine derivatives, DoM can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu

However, the N-chloroformimidoyl group on Pyridine, 3-(n-chloroformimidoyl)- contains Lewis basic nitrogen atoms that could potentially serve as directing groups for metallation. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) or a TMP-based reagent could favor deprotonation at one of the ortho positions (C-2 or C-4) over nucleophilic attack on the imidoyl carbon. harvard.edu The resulting organolithium species could then be trapped with various electrophiles to introduce new functional groups at either the C-2 or C-4 position, depending on the directing influence and steric factors. A potential competing reaction would be the attack of the organometallic base on the electrophilic imidoyl carbon.

Radical Reactions Involving the Pyridine Ring

The pyridine ring is amenable to radical substitution reactions, most notably the Minisci reaction. wikipedia.org This reaction typically involves the addition of a carbon-centered radical, generated from sources like carboxylic acids, to the protonated pyridine ring. The reaction shows a strong preference for substitution at the 2- and 4-positions. wikipedia.org

For Pyridine, 3-(n-chloroformimidoyl)-, under acidic conditions required for the Minisci reaction, the pyridine nitrogen would be protonated. The subsequent attack of a nucleophilic alkyl radical would preferentially occur at the C-2 and C-6 positions, which are ortho to the positively charged nitrogen. The electron-withdrawing nature of the 3-(n-chloroformimidoyl) substituent would further enhance the electrophilicity of the pyridinium (B92312) ring, potentially facilitating the radical addition.

Reactivity of the N-Chloroformimidoyl Functional Group

Susceptibility to Nucleophilic Attack at the Imidoyl Carbon

The N-chloroformimidoyl group, -C(Cl)=N-, features an electrophilic imidoyl carbon atom. This carbon is bonded to a chlorine atom, which is a good leaving group, and to an electronegative nitrogen atom. This arrangement makes the imidoyl carbon highly susceptible to attack by a wide range of nucleophiles, in a manner analogous to nucleophilic acyl substitution on acid chlorides. ksu.edu.samasterorganicchemistry.comlibretexts.org

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the C=N double bond to form a tetrahedral intermediate. Subsequent elimination of the chloride ion re-forms the double bond, resulting in a new substituted imine derivative. This reactivity allows for the facile conversion of the N-chloroformimidoyl group into various other functional groups.

| Nucleophile (Nu-H) | Reagent Example | Product Structure |

| Alcohol | R-OH (e.g., Ethanol) | 3-(N-alkoxyformimidoyl)pyridine |

| Amine | R-NH2 (e.g., Aniline) | 3-(N-arylformimidamido)pyridine |

| Water | H2O | 3-Pyridinecarboxamide (after tautomerization) |

| Thiol | R-SH (e.g., Thiophenol) | 3-(N-thioformimidoyl)pyridine |

| Carbanion | R-MgBr (Grignard reagent) | Ketimine derivative |

Hydrolytic and Solvolytic Degradation Pathways

The N-chloroformimidoyl group is anticipated to be the primary site of hydrolytic and solvolytic degradation due to its inherent reactivity, which is analogous to that of imidoyl chlorides and N-chloro compounds. fiveable.mewikipedia.orgnih.gov Imidoyl chlorides are known to be highly susceptible to hydrolysis, readily reacting with water to form the corresponding amides. wikipedia.org

The degradation of Pyridine, 3-(n-chloroformimidoyl)- in an aqueous environment is expected to proceed through nucleophilic attack by water or hydroxide (B78521) ions at the electrophilic carbon of the C=N bond.

Under neutral or acidic conditions , water acts as the nucleophile. Protonation of the imine nitrogen would activate the carbon for attack, leading to a tetrahedral intermediate. Subsequent elimination of HCl would yield the corresponding N-chloro-3-pyridinecarboxamide. This intermediate would likely undergo further hydrolysis. Studies on benzoquinone N-chloroimines have shown they are stable under neutral conditions but are hydrolyzed in acidic solutions to the corresponding quinone derivatives. rsc.orgrsc.org

Under basic conditions , the more potent hydroxide nucleophile would readily attack the imidoyl carbon. youtube.com The hydrolysis of related N-chloro-N-methylbenzamides in aqueous alkali has been shown to proceed via base catalysis. rsc.org A plausible pathway involves the formation of an intermediate which then reacts with hydroxide ions. The resulting N-chloroamide could then be further hydrolyzed to 3-pyridinecarboxamide and hypochlorite.

The pyridine ring itself is generally stable under many hydrolytic conditions, although extreme pH and temperature could potentially lead to ring-opening. ptfarm.pl Kinetic studies on the hydrolysis of related pyrrolo-[3,4-c]pyridine derivatives have demonstrated that degradation primarily involves the substituent groups, such as the imide bond, rather than the pyridine core. ptfarm.pl

Table 1: Predicted Hydrolytic Degradation Products

| Reaction Condition | Plausible Intermediate | Final Major Product (Predicted) |

|---|---|---|

| Neutral/Acidic Hydrolysis | N-Chloro-3-pyridinecarboxamide | 3-Pyridinecarboxylic acid or 3-Pyridinecarboxamide |

| Basic Hydrolysis | N-Chloro-3-pyridinecarboxamide | 3-Pyridinecarboxylate salt |

Reactions Involving the N-Cl Bond (e.g., Halogen Exchange, Radical Intermediates)

The N-Cl bond in Pyridine, 3-(n-chloroformimidoyl)- is a key reactive site, capable of participating in both ionic and radical pathways.

Halogen Exchange and Electrophilic Chlorine Transfer: The N-Cl bond can function as a source of electrophilic chlorine ("Cl+"). Reagents like N-chlorosuccinimide (NCS) are well-known for this type of reactivity in electrophilic additions and halogenations. organic-chemistry.org In the presence of a suitable nucleophile or an electron-rich species, Pyridine, 3-(n-chloroformimidoyl)- could potentially act as a chlorinating agent.

Radical Intermediates: Homolytic cleavage of the N-Cl bond, often initiated by heat or light, is a common pathway for N-chloro compounds, leading to the formation of a nitrogen-centered radical. lumenlearning.comlibretexts.org

Pyridine, 3-(C(=N•)Cl) + Cl•

This resulting imidoyl radical is a reactive intermediate. Its fate would depend on the reaction conditions but could include:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or another reagent to form the corresponding unsubstituted imine.

Intermolecular Addition: The radical could add to an unsaturated bond, such as an alkene or alkyne, initiating a radical chain reaction. mdpi.com

Radical-Radical Coupling: In processes where radical concentrations are sufficiently high, coupling with another radical species (e.g., another imidoyl radical or the chlorine radical) could occur as a termination step. epdf.pub

The use of N-chloroimines in transition-metal-catalyzed C-H functionalization reactions has been reported, where the N-Cl bond is cleaved to generate reactive intermediates for annulation reactions. acs.orgchemrxiv.orgacs.org This highlights the synthetic potential stemming from the reactivity of the N-Cl bond.

Intramolecular Cyclization and Rearrangement Reactions

The juxtaposition of the reactive N-chloroformimidoyl group and the pyridine ring allows for several potential intramolecular reactions.

Intramolecular Cyclization:

Nucleophilic Cyclization: The nitrogen atom of the imidoyl group could potentially act as a nucleophile, attacking the electron-deficient pyridine ring. While the ring is generally deactivated by the substituent, such cyclizations often occur under forcing conditions or with catalytic activation. Attack at the C2 or C4 position would lead to fused heterocyclic systems. Intramolecular cyclization is a known pathway for synthesizing various pyridine and quinoline (B57606) derivatives. nih.govbeilstein-journals.orgmdpi.com

Radical Cyclization: Following homolytic cleavage of the N-Cl bond as described in 3.2.3, the resulting nitrogen-centered radical could attack the pyridine ring intramolecularly. Such radical cyclizations are a powerful tool in synthetic chemistry for constructing cyclic compounds. mdpi.com

Rearrangement Reactions: Rearrangements involving substituents on a pyridine ring are well-documented. organic-chemistry.org For Pyridine, 3-(n-chloroformimidoyl)-, a Boulton–Katritzky type rearrangement could be envisioned if a suitable precursor, such as an arylhydrazone derivative, were formed. beilstein-journals.org This type of rearrangement involves the cyclization of a side chain onto a ring nitrogen atom, followed by ring-opening and re-cyclization.

Synergistic and Antagonistic Effects between Ring and Substituent Reactivity

Electronic Inductive and Resonance Effects on Overall Reactivity

Both components of the molecule are strongly electron-withdrawing, creating a synergistic effect that profoundly influences reactivity.

Pyridine Ring: The nitrogen atom in the pyridine ring exerts a powerful inductive electron-withdrawing effect (-I) and a deactivating resonance effect (-M) at the ortho (C2, C6) and para (C4) positions. This makes the pyridine ring inherently less reactive towards electrophilic aromatic substitution than benzene. cdnsciencepub.com Position 3 is the least deactivated towards electrophiles.

N-Chloroformimidoyl Substituent: The imidoyl group (C=N) is electron-withdrawing. The presence of two electronegative atoms, nitrogen and chlorine, attached to the imidoyl carbon further enhances this effect. This substituent will strongly deactivate the entire pyridine ring towards electrophilic attack.

This combined deactivation makes electrophilic substitution on the pyridine ring highly unlikely. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group were present at the 2, 4, or 6 positions. The primary site for nucleophilic attack on the molecule, however, remains the highly electrophilic carbon of the N-chloroformimidoyl group itself. fiveable.mewikipedia.org

Table 2: Comparison of Electronic Effects of Pyridine Substituents

| Substituent at C3 | Electronic Effect | Predicted Effect on Ring Reactivity (Electrophilic Attack) |

|---|---|---|

| -CH₃ | Weakly Electron-Donating (+I) | Weakly Activating |

| -Cl | Electron-Withdrawing (-I > +M) | Deactivating |

| -NO₂ | Strongly Electron-Withdrawing (-I, -M) | Strongly Deactivating |

| -C(=NCl)Cl (Predicted) | Very Strongly Electron-Withdrawing (-I) | Very Strongly Deactivating |

This table provides a qualitative comparison based on established substituent effects.

Steric Hindrance and Conformational Influences on Reaction Outcomes

The N-chloroformimidoyl group is sterically demanding. Its placement at the 3-position will significantly influence the accessibility of the adjacent C2 and C4 positions on the pyridine ring.

Influence on Ring Reactivity: Any potential reaction at the C2 or C4 positions, such as nucleophilic or radical attack, would be sterically hindered. Studies on the reaction of phenyllithium (B1222949) with 3-alkylpyridines show that the steric bulk of the 3-substituent dictates the ratio of attack at C2 versus C6. cdnsciencepub.com Similarly, research on 3-substituted 2,6-dichloropyridines found that bulky 3-substituents sterically direct nucleophilic substitution towards the more accessible 6-position. researchgate.net

Conformational Effects: The substituent is not freely rotating due to the C=N double bond. The specific conformation (E/Z isomerism) could influence its interaction with the pyridine ring and its accessibility to external reagents. This fixed geometry can also be a critical factor in determining the feasibility of intramolecular cyclization reactions, which require specific spatial arrangements of the reacting atoms.

Elucidation of Reaction Mechanisms and Kinetic Studies

While no specific mechanistic or kinetic studies for Pyridine, 3-(n-chloroformimidoyl)- have been found, plausible mechanisms can be proposed based on analogous systems.

Hydrolysis Mechanism: The hydrolysis of the N-chloroformimidoyl group would likely follow a nucleophilic addition-elimination pathway, similar to the hydrolysis of acyl chlorides or imidoyl chlorides. fiveable.mewikipedia.org

Radical Reaction Mechanism: Reactions involving the N-Cl bond would proceed via a standard radical chain mechanism, involving initiation (homolytic cleavage), propagation (H-abstraction or addition), and termination (radical-radical combination) steps. lumenlearning.comlibretexts.org

Kinetic studies are essential for confirming these proposed mechanisms and quantifying reactivity. For instance, the rate of hydrolysis could be monitored under different pH conditions to determine the reaction order with respect to H⁺ or OH⁻, as has been done for other pyridine derivatives and N-chloro compounds. rsc.orgtandfonline.comresearchgate.netcdnsciencepub.comcdnsciencepub.com The following table shows representative kinetic data for the hydrolysis of a related heterocyclic compound, illustrating the type of information gained from such studies.

Table 3: Example Kinetic Data for the Hydrolysis of 4-ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III) at 353 K

| pH | Observed Rate Constant k (s⁻¹) x 10⁶ | Half-life t₀.₅ (hours) |

|---|---|---|

| 0.46 (HCl) | 14.00 | 13.75 |

| 1.39 (HCl) | 2.09 | 92.20 |

| 2.25 (Phosphate Buffer) | 1.30 | 148.19 |

| 3.00 (Phosphate Buffer) | 1.97 | 97.79 |

| 3.87 (Acetate Buffer) | 5.50 | 35.02 |

Data adapted from a kinetic study on a related heterocyclic system to illustrate methodology. ptfarm.pl This data does not represent Pyridine, 3-(n-chloroformimidoyl)-.

Such studies reveal a pH-dependent stability profile, indicating specific acid- and base-catalyzed degradation pathways. A similar detailed investigation would be required to fully elucidate the reaction mechanisms and kinetic parameters for Pyridine, 3-(n-chloroformimidoyl)-.

Identification of Key Reaction Intermediates

The formation of stable reaction intermediates during nucleophilic attack on the imidoyl carbon of Pyridine, 3-(n-chloroformimidoyl)- is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Computational studies on analogous systems, such as the nucleophilic substitution of imidoyl chlorides, suggest that these reactions may proceed without a stable, isolable intermediate. semanticscholar.org Instead, the reaction progresses directly through a high-energy transition state. However, the formation of a tetrahedral intermediate is observed in reactions involving similar substrates with a stronger carbon-leaving group bond, such as an imidoyl fluoride. semanticscholar.org This suggests that for Pyridine, 3-(n-chloroformimidoyl)-, a concerted mechanism that bypasses a stable intermediate is likely with many nucleophiles, but a tetrahedral intermediate could potentially be formed with specific reactants that favor its stabilization.

In reactions where the pyridine ring itself is the site of nucleophilic attack, a different type of intermediate is expected. Nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring typically proceeds via a negatively charged, resonance-stabilized intermediate, often referred to as a Meisenheimer complex. nih.gov Although nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring due to the ability to delocalize the negative charge onto the electronegative nitrogen atom, reactions at the 3-position can occur, particularly if the ring is sufficiently activated. nih.govwikipedia.org

In a separate context, mechanistic studies on the Rh(III)-catalyzed coupling of N-chloroimines have identified rhodacycle intermediates as key players in C-H functionalization reactions, supporting a directed C-H activation process. semanticscholar.orgrsc.org

Characterization of Transition States and Energy Barriers

The transition state is the highest energy point on a reaction coordinate, representing a fleeting arrangement of atoms as bonds are broken and formed. masterorganicchemistry.comwikipedia.org Its structure and energy barrier determine the rate of a chemical reaction. Detailed density functional theory (DFT) calculations on the nucleophilic substitution of imidoyl chlorides with pyridine provide significant insight into the likely transition state for reactions involving Pyridine, 3-(n-chloroformimidoyl)-.

These computational studies reveal that the reaction proceeds through a single transition state. semanticscholar.org A key finding is that the Lowest Unoccupied Molecular Orbital (LUMO) of the transition state is composed of a mixture of orbitals from both the nucleophile and the imidoyl chloride substrate. semanticscholar.org This unique electronic feature, where the transition state's LUMO is neither purely σ* nor π* in character but a hybrid, has led to the proposed classification of this reaction mode as SNm, where 'm' signifies this mixed nature. semanticscholar.org

The energy barriers for these reactions are significant, indicating that the reactions are not spontaneous and require energy input. The calculated free energy barriers for the nucleophilic substitution of model imidoyl chlorides are influenced by the substituents and the attacking nucleophile.

Table 1: Calculated Free Energy Barriers for Nucleophilic Substitution on a Model Imidoyl Compound Data derived from analogous systems.

| Reacting System | Free Energy Barrier (kcal/mol) | Source |

| CH3ClC=NTf with Pyridine | 21.3 | semanticscholar.org |

| CH3ClC=NTf with Cl⁻ | 12.0 | semanticscholar.org |

This table presents data from computational studies on model compounds analogous to Pyridine, 3-(n-chloroformimidoyl)- to illustrate typical energy barriers.

The geometry of the transition state is also a critical feature. For the reaction of a model imidoyl chloride with a chloride nucleophile, the calculated length of the breaking C-Cl bond in the transition state is elongated compared to its ground state. semanticscholar.org This bond stretching, along with the partial formation of the new bond to the nucleophile, is characteristic of a transition state structure. masterorganicchemistry.com

Derivatization and Chemical Transformations of Pyridine, 3 N Chloroformimidoyl

Conversion to Analogous N-Substituted Pyridine (B92270) Derivatives

The imidoyl chloride functional group, RC(NR')Cl, is analogous to an acyl chloride and is highly susceptible to attack by nucleophiles. Current time information in Bangalore, IN.wikipedia.org This reactivity provides a direct route to a variety of N-(pyridin-3-yl) derivatives by replacing the chlorine atom with heteroatom nucleophiles.

The reaction of imidoyl chlorides with primary or secondary amines is a well-established method for the synthesis of amidines. Current time information in Bangalore, IN.rsc.org When Pyridine, 3-(n-chloroformimidoyl)- is treated with an amine, the corresponding N,N'-disubstituted or N,N',N'-trisubstituted pyridine-3-carboximidamides are formed, typically with the loss of hydrogen chloride. researchgate.net The reaction proceeds readily and can be used to introduce a wide array of substituents. organic-chemistry.org

This transformation allows for the construction of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. The reaction accommodates a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

Table 1: Synthesis of Pyridine-3-Imidamide Derivatives

| Nucleophile (Amine) | Resulting Product |

|---|---|

| Ammonia (B1221849) (NH₃) | N-pyridin-3-ylformimidamide |

| Aniline (C₆H₅NH₂) | N'-phenyl-N-pyridin-3-ylformimidamide |

| Diethylamine ((C₂H₅)₂NH) | N',N'-diethyl-N-pyridin-3-ylformimidamide |

| Morpholine (C₄H₉NO) | 4-(N-(pyridin-3-yl)formimidoyl)morpholine |

Imidoyl chlorides react with alcohols and phenols in a manner similar to their reactions with amines, undergoing nucleophilic substitution to yield the corresponding imidic esters (imidates). chemguide.co.ukchemguide.co.uk The reaction of Pyridine, 3-(n-chloroformimidoyl)- with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) produces O-alkyl or O-aryl N-(pyridin-3-yl)formimidates, respectively. libretexts.org These reactions are analogous to the formation of esters from acyl chlorides. chemguide.co.uk The reactivity of phenols in this context can be enhanced by converting them to the more nucleophilic phenoxide ion by treatment with a base. libretexts.org

Table 2: Synthesis of O-Alkyl/O-Aryl N-(pyridin-3-yl)formimidates

| Nucleophile (Alcohol/Phenol) | Resulting Product |

|---|---|

| Ethanol (C₂H₅OH) | Ethyl N-(pyridin-3-yl)formimidate |

| Phenol (C₆H₅OH) | Phenyl N-(pyridin-3-yl)formimidate |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl N-(pyridin-3-yl)formimidate |

| 4-Nitrophenol (O₂NC₆H₄OH) | 4-Nitrophenyl N-(pyridin-3-yl)formimidate |

The synthetic utility of Pyridine, 3-(n-chloroformimidoyl)- extends to the formation of carbon-sulfur and carbon-selenium bonds. Imidoyl chlorides are known to react with sulfur nucleophiles like hydrogen sulfide (B99878) to yield thioamides. Current time information in Bangalore, IN. Similarly, reactions with thiols (R-SH) produce the corresponding imidothioates.

Furthermore, imidoyl chlorides can be converted into selenoimidates, which are valuable precursors for radical cyclizations and other transformations. scirp.orgresearchgate.net This is typically achieved by reacting the imidoyl chloride with a selenium nucleophile, such as sodium phenylselenide, prepared from diphenyl diselenide. scirp.org These reactions provide access to N-(pyridin-3-yl) derivatives containing thio- and seleno-functional groups.

Table 3: Synthesis of Sulfur and Selenium-Containing Derivatives

| Nucleophile | Resulting Product Class | Example Product |

|---|---|---|

| Ethanethiol (C₂H₅SH) | Imidothioate | Ethyl N-(pyridin-3-yl)formimidothioate |

| Benzenethiol (C₆H₅SH) | Imidothioate | Phenyl N-(pyridin-3-yl)formimidothioate |

| Phenylselenyl anion (C₆H₅Se⁻) | Selenoimidate | Phenyl N-(pyridin-3-yl)formimidoselenoate |

Further Functionalization of the Pyridine Ring System

Beyond the derivatization of the imidoyl chloride group, the pyridine ring itself can be functionalized. The electronic nature of the pyridine ring and the influence of the substituent at the 3-position dictate the strategy for introducing additional groups.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). uonbi.ac.kescribd.com These reactions, when they do occur, require harsh conditions and proceed preferentially at the 3- and 5-positions. nowgonggirlscollege.co.inquora.com

The presence of the N-chloroformimidoyl group at the 3-position, which is an electron-withdrawing group, further deactivates the ring towards electrophilic attack. uonbi.ac.ke Consequently, introducing additional substituents like nitro, sulfo, or halo groups via electrophilic substitution is exceptionally challenging. scribd.comquora.com If the reaction can be forced, substitution would be predicted to occur primarily at the 5-position, which is meta to the existing deactivating group and beta to the ring nitrogen. For example, nitration would require severe conditions, such as fuming nitric acid in concentrated sulfuric acid at high temperatures, with low yields expected. scribd.comquora.com

A more powerful and versatile strategy for the functionalization of the pyridine ring involves transition metal-catalyzed cross-coupling reactions. eie.gr Methods such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. researchgate.netrsc.org

This approach requires the presence of a suitable leaving group, typically a halogen (Br, I) or a triflate, at another position on the ring (e.g., 2, 4, 5, or 6). For instance, a hypothetical 6-bromo-N-(pyridin-3-yl)formimidoyl chloride could undergo a Suzuki coupling with an arylboronic acid to introduce an aryl group at the 6-position, or a Sonogashira coupling with a terminal alkyne to install an alkynyl group. researchgate.net These reactions are often characterized by high yields, broad functional group tolerance, and precise regioselectivity, making them a cornerstone of modern heterocyclic chemistry. beilstein-journals.orgnih.gov

Table 4: Potential Cross-Coupling Reactions on a Halogenated Pyridine, 3-(n-chloroformimidoyl)- Backbone

| Reaction Name | Coupling Partner | Catalyst (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | C-C (Aryl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Alkynyl) |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Alkyl/Aryl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | C-N |

Rearrangement Reactions and Fragmentation Processes of Pyridine, 3-(n-chloroformimidoyl)-

The chemical reactivity of Pyridine, 3-(n-chloroformimidoyl)-, also known as N-(3-pyridyl)formimidoyl chloride, is characterized by the interplay between the electron-deficient pyridine ring and the reactive chloroformimidoyl group. While specific literature on the rearrangement and fragmentation of this particular compound is not extensively detailed, its behavior can be inferred from the known chemical transformations of related pyridine derivatives and imidoyl halides.

Rearrangement Reactions

Rearrangement reactions of pyridyl compounds often involve intramolecular shifts of substituents or ring atoms, leading to the formation of isomeric structures. For Pyridine, 3-(n-chloroformimidoyl)-, potential rearrangement pathways could be initiated by heat, light, or catalysis, drawing parallels with known named reactions in pyridine chemistry.

One potential, though not directly reported, rearrangement could be analogous to the Boulton–Katritzky rearrangement . This reaction is observed in systems that can form a heterocyclic N-oxide, which is not directly applicable here but highlights the propensity of substituted pyridines to undergo intramolecular cyclizations and rearrangements. beilstein-journals.org For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl Current time information in Bangalore, IN.wiley-vch.detriazol-4-yl)pyridines. beilstein-journals.org

Another relevant class of rearrangements involves pyridyl N-oxides, such as the Boekelheide rearrangement , which is a wiley-vch.dewiley-vch.de-sigmatropic rearrangement of α-picoline-N-oxides into hydroxymethylpyridines. unavarra.eswikipedia.org This reaction proceeds via an acyl transfer to the N-oxide oxygen, followed by deprotonation and rearrangement. wikipedia.org While Pyridine, 3-(n-chloroformimidoyl)- is not an N-oxide, this reaction underscores the potential for sigmatropic shifts in appropriately functionalized pyridine derivatives.

More pertinent to the imidoyl chloride functionality is the possibility of rearrangements involving nucleophilic attack. For example, a novel amide-assisted rearrangement of hydroxyarylformimidoyl chloride has been reported to produce 1,3-diphenylurea (B7728601) derivatives. mdpi.com This suggests that intramolecular nucleophilic attack from a suitably positioned group on the pyridine ring could initiate a rearrangement cascade.

Hypothetical rearrangement pathways for Pyridine, 3-(n-chloroformimidoyl)- could be envisioned under specific conditions, as detailed in the table below.

Table 1: Potential Rearrangement Reactions of Pyridine, 3-(n-chloroformimidoyl)-

| Reaction Type | Reagents and Conditions | Proposed Intermediate | Potential Product(s) |

| Thermal Rearrangement | High Temperature (e.g., >150 °C) in an inert solvent | Nitrilium ion intermediate | Isomeric pyridyl isocyanides or cyanopyridines |

| Photochemical Rearrangement | UV irradiation | Excited state species | Rearranged pyridine isomers |

| Acid-Catalyzed Rearrangement | Strong protic or Lewis acid (e.g., AlCl₃) | Complexed nitrilium ion | Fused heterocyclic systems |

These proposed reactions are based on the general reactivity of imidoyl chlorides and pyridine systems and would require experimental validation.

Fragmentation Processes

Fragmentation of Pyridine, 3-(n-chloroformimidoyl)- would likely occur under high-energy conditions such as mass spectrometry or pyrolysis. The fragmentation pattern would be dictated by the weakest bonds in the molecule and the stability of the resulting fragments.

The C-Cl bond in the chloroformimidoyl group is expected to be one of the most labile bonds. Homolytic or heterolytic cleavage of this bond would generate a formimidoyl radical or cation, respectively. Subsequent fragmentation could involve the cleavage of the C-N or N-pyridyl bonds.

In mass spectrometry, the initial molecular ion [M]⁺• would likely undergo fragmentation through several pathways:

Loss of a chlorine atom: This would lead to the formation of a stable [M-Cl]⁺ ion, which could be a prominent peak in the mass spectrum.

Cleavage of the formimidoyl group: Fragmentation at the C-N single bond could result in the formation of a pyridyl radical cation and a neutral chloroformimidoyl radical, or a pyridyl cation and a chloroformimidoyl anion.

Ring Fragmentation: At higher energies, the pyridine ring itself could fragment, leading to the loss of small neutral molecules like HCN or acetylene.

The fragmentation pathways are summarized in the table below.

Table 2: Predicted Fragmentation Pathways of Pyridine, 3-(n-chloroformimidoyl)- in Mass Spectrometry

| Fragmentation Pathway | Neutral Loss | Resulting Ion |

| α-Cleavage | Cl• | [C₆H₄N₂]⁺ |

| C-N Bond Cleavage | CHNCl• | [C₅H₄N]⁺ (Pyridyl cation) |

| Ring Opening and Fragmentation | HCN | [C₄H₃N₂Cl]⁺• |

| Ring Opening and Fragmentation | C₂H₂ | [C₃H₂N₂Cl]⁺• |

The study of such fragmentation processes is crucial for the structural elucidation of Pyridine, 3-(n-chloroformimidoyl)- and its derivatives.

Theoretical and Computational Investigations of Pyridine, 3 N Chloroformimidoyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the determination of molecular properties from first principles. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the electronic structure and properties of organic molecules, including pyridine (B92270) derivatives. scirp.orgmdpi.com Ab initio methods, such as Hartree-Fock (HF), though sometimes less accurate for electron correlation, provide a fundamental starting point for more complex calculations. researchgate.net

Molecular Geometry Optimization and Conformational Energy Landscapes

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached on the potential energy surface. For Pyridine, 3-(n-chloroformimidoyl)- , this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Predicted Geometrical Parameters The following table is illustrative and shows the kind of data that would be generated from a DFT/B3LYP calculation. The values are based on typical parameters for related molecules and are not from actual calculations on Pyridine, 3-(n-chloroformimidoyl)-.

| Parameter | Bond/Angle | Illustrative Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(pyridine)-N(imidoyl) | 1.41 |

| N=C(imidoyl) | 1.28 | |

| C(imidoyl)-Cl | 1.75 | |

| Bond Angles (°) | C(pyridine)-N-C(imidoyl) | 121.5 |

| N=C-Cl | 124.0 | |

| N=C-H | 122.5 | |

| Dihedral Angle (°) | C(pyridine)-C(pyridine)-N-C(imidoyl) | 15.0 |

Electronic Structure Analysis (Charge Distribution, Dipole Moments, Electrostatic Potentials)

Understanding the electronic structure is key to predicting a molecule's behavior. This analysis reveals how electrons are distributed within the molecule.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This would highlight the electron-rich and electron-poor centers. In Pyridine, 3-(n-chloroformimidoyl)- , the nitrogen atom of the pyridine ring is expected to be an electron-rich (negative) center, while the hydrogen on the imidoyl carbon and the pyridine ring protons would be electron-poor (positive).

Electrostatic Potentials: These potentials are crucial for understanding intermolecular interactions and are discussed in more detail in the Molecular Electrostatic Potential (MEP) section. mdpi.com

Studies on substituted pyridine complexes have shown that the nature and position of substituents significantly alter the charge density on the pyridine nitrogen, which in turn affects its properties as an electron donor. nih.govgoogle.comberkeley.edu

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, frequency calculations are performed. The results provide a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities.

For Pyridine, 3-(n-chloroformimidoyl)- , this analysis would predict characteristic stretching and bending frequencies. For example, the C=N stretching of the imidoyl group, the C-Cl stretch, and the various C-H and C-N vibrations of the pyridine ring would be identified. wikipedia.org Comparing these calculated frequencies (often scaled to correct for anharmonicity and method limitations) with experimental spectra helps confirm the molecular structure. uni-konstanz.de Such calculations have been successfully used to assign the complex spectra of other substituted pyridines. wikipedia.org

Illustrative Data Table: Predicted Vibrational Frequencies The following table is illustrative, showing expected vibrational modes and frequencies for the key functional groups. The values are not from actual calculations.

| Vibrational Mode | Illustrative Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|

| C-H Stretch (Pyridine Ring) | 3100-3000 | Medium |

| C=N Stretch (Imidoyl) | 1680-1650 | Strong |

| C=N/C=C Stretch (Pyridine Ring) | 1600-1450 | Strong |

| C-Cl Stretch | 800-700 | Medium-Strong |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP is plotted onto the molecule's electron density surface, using a color code to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas with near-zero potential.

For Pyridine, 3-(n-chloroformimidoyl)- , an MEP map would likely show a significant negative potential (red) around the pyridine nitrogen atom, confirming its role as a primary site for protonation and interaction with electrophiles. scirp.orgmdpi.com Another negative region would be expected around the chlorine atom due to its high electronegativity and lone pairs. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the one attached to the imidoyl carbon, making them susceptible to nucleophilic attack. Such analyses are routinely used to rationalize the reactivity patterns in heterocyclic systems. scirp.org

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wiley.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

For Pyridine, 3-(n-chloroformimidoyl)- , the HOMO is expected to be localized primarily on the pyridine ring and the nitrogen lone pairs, while the LUMO would likely have significant contributions from the π* orbitals of the imidoyl C=N bond and the pyridine ring. The precise distribution and energy of these orbitals dictate the molecule's reactivity in various chemical reactions, such as cycloadditions or reactions with nucleophiles and electrophiles.

HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability.

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability.

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to promote an electron from the HOMO to the LUMO.

Illustrative Data Table: Frontier Orbital Energies The following table is illustrative and shows the kind of data that would be generated from a DFT calculation. The values are not from actual calculations on Pyridine, 3-(n-chloroformimidoyl)-.

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -7.20 |

| LUMO Energy | -1.55 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, global softness (S), are key concepts in Density Functional Theory that describe a molecule's resistance to change in its electron distribution. mdpi.comscirp.org These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net

Hardness (η): A measure of the molecule's stability and resistance to deformation or charge transfer. scirp.orgresearchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. researchgate.net

Softness (S): A measure of a molecule's polarizability and reactivity. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. scirp.orgresearchgate.net

For a typical pyridine derivative, these values would be calculated and tabulated to predict its relative reactivity compared to other similar compounds. For example, studies on imidazo[1,2-a] pyridine N-acylhydrazone derivatives have shown a range of hardness values, allowing researchers to rank the compounds by reactivity. scirp.org

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data) This table illustrates the type of data that would be generated from a computational analysis. The values are not real for the subject compound.

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -7.5 |

| LUMO Energy | ELUMO | -1.9 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.6 |

| Hardness | η = (ELUMO - EHOMO) / 2 | 2.8 |

| Softness | S = 1 / (2η) | 0.18 |

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. mdpi.comresearchgate.net Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these forces. mdpi.com

Intermolecular Hydrogen Bonding Networks

The pyridine nitrogen atom is a well-known hydrogen bond acceptor. cam.ac.ukrsc.org In a molecule like Pyridine, 3-(n-chloroformimidoyl)-, the imine nitrogen could also potentially participate in hydrogen bonding. Theoretical studies on other pyridine-containing systems, such as those with sulfonamide or Schiff base groups, analyze the geometry and energy of these bonds to understand their role in molecular conformation and crystal structure formation. cam.ac.uknih.gov

π-Stacking and Aromatic Interactions

The pyridine ring can engage in π-π stacking interactions with other aromatic systems. researchgate.netwikipedia.org Computational studies on pyridine dimers and other aromatic complexes analyze different stacking geometries (e.g., parallel-displaced, T-shaped) to determine the most stable arrangements. researchgate.netnih.gov These interactions are primarily driven by a balance of electrostatic and dispersion forces and are critical for the structure of molecular crystals and biological systems. researchgate.netirb.hr

Halogen Bonding Characteristics

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.govpsu.edu The chlorine atom in the chloroformimidoyl group could potentially act as a halogen bond donor, interacting with a Lewis base like the nitrogen atom of another pyridine molecule. mdpi.comrsc.org Theoretical investigations on other halopyridines have quantified the strength and directionality of these bonds, showing that they can be a significant structure-directing force in crystal engineering. nih.govnsf.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms. arxiv.orgosti.gov By calculating the potential energy surface, researchers can identify intermediates, transition states, and activation energies for a proposed chemical reaction. arxiv.org For a reactive molecule such as Pyridine, 3-(n-chloroformimidoyl)-, computational studies could model its synthesis or its reactions with nucleophiles. This involves:

Optimizing the geometries of reactants, products, and transition states.

Calculating the energies to determine the reaction barriers.

Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the correct reactant and product. arxiv.org

Such studies provide deep insight into reaction feasibility, kinetics, and potential byproducts. mdpi.com

In Silico Prediction of Spectroscopic Parameters

DFT and other quantum chemistry methods can accurately predict various spectroscopic data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental data to confirm a molecule's structure. nih.gov

Vibrational Spectroscopy (IR & Raman): Calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. nih.gov Comparing the computed and experimental spectra serves as a powerful tool for structural verification.

For a novel or uncharacterized compound, these in silico predictions are invaluable for guiding synthesis and characterization efforts. uctm.eduresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Pyridine (B92270), 3-(n-chloroformimidoyl)- as a Building Block in Complex Molecule Synthesis

No documented instances of this compound being used as a building block in the synthesis of complex molecules were found.

There is no scientific literature available to suggest that Pyridine, 3-(n-chloroformimidoyl)- has been used as a precursor for the synthesis of other heterocyclic compounds.

No studies have been published that describe the use of Pyridine, 3-(n-chloroformimidoyl)- in the construction of ligands for catalytic applications.

Contributions to the Development of Novel Synthetic Methodologies

The compound is not mentioned in the context of developing new synthetic methodologies in any of the reviewed sources.

Potential in Material Science Applications (e.g., Polymer Chemistry, Dyes)

There is no evidence to support any current or potential applications of Pyridine, 3-(n-chloroformimidoyl)- in polymer chemistry, the synthesis of dyes, or any other area of materials science.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings and Contributions

The chemical compound Pyridine (B92270), 3-(n-chloroformimidoyl)- is a specific derivative of pyridine, a foundational heterocyclic compound in organic chemistry. byjus.comwikipedia.org While extensive research exists for the pyridine scaffold and its various derivatives due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science, specific academic literature focusing exclusively on Pyridine, 3-(n-chloroformimidoyl)- is limited. nih.govnih.govsemanticscholar.org Its known properties are primarily basic chemical identifiers.

The core structure consists of a pyridine ring substituted at the 3-position with an N-chloroformimidoyl group. The pyridine ring itself is an aromatic, weakly basic heterocycle. byjus.comwikipedia.org The reactivity of the pyridine core is well-documented, involving electrophilic substitution (which is generally less facile than in benzene), nucleophilic substitution, and reactions at the nitrogen atom. wikipedia.orgslideshare.net The N-chloroformimidoyl functional group, a type of imidoyl chloride, is known to be a reactive electrophilic moiety. Such groups are typically not stable products but are valuable as reactive intermediates in synthesis. For instance, related chloroformimidoyl chlorides are formed by the action of chlorine on precursor molecules and are used to synthesize other derivatives. researchgate.net

The primary academic contribution regarding Pyridine, 3-(n-chloroformimidoyl)- is its identification as a unique chemical entity. Its significance likely lies in its potential as a synthetic intermediate for creating more complex, polysubstituted pyridine derivatives, leveraging the reactivity of the N-chloroformimidoyl group for further chemical transformations.

Table 1: Physicochemical Properties of Pyridine, 3-(n-chloroformimidoyl)-

| Property | Value | Reference |

| CAS Number | 100703-95-5 | guidechem.com |

| Molecular Formula | C6H5ClN2 | guidechem.com |

| Molecular Weight | 140.57 g/mol | guidechem.com |

| Canonical SMILES | C1=CC(=CN=C1)C=NCl | guidechem.com |

| InChI Key | CWUOVDBPCGGYKN-WEVVVXLNSA-N | guidechem.com |

| Topological Polar Surface Area | 25.2 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

Identification of Unaddressed Research Questions and Challenges

The scarcity of dedicated research on Pyridine, 3-(n-chloroformimidoyl)- leaves a multitude of fundamental questions unanswered. The primary challenge is the compound's presumed reactivity, which may complicate its isolation, purification, and long-term storage, hindering detailed experimental investigation.

Key unaddressed research questions include:

Synthesis and Stability: What are the most efficient and scalable synthetic routes to produce Pyridine, 3-(n-chloroformimidoyl)-? What are its stability and decomposition pathways under various conditions (e.g., temperature, moisture, light)?

Reactivity Profile: How does the N-chloroformimidoyl group influence the reactivity of the pyridine ring, and vice versa? A systematic study of its reactions with a diverse range of nucleophiles (e.g., amines, alcohols, thiols, organometallics) is currently lacking.

Spectroscopic and Structural Characterization: Beyond basic identifiers, comprehensive spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) and, crucially, single-crystal X-ray diffraction data are needed to fully elucidate its electronic and three-dimensional structure.

Theoretical Properties: What are the results of computational studies, such as Density Functional Theory (DFT), on its molecular geometry, electrostatic potential, and frontier molecular orbitals? Such studies could predict its reactivity and guide experimental work. researchgate.net

Potential Applications: Its utility as a synthetic building block is purely speculative at this stage. Research is needed to demonstrate its practical value in synthesizing novel compounds with potential biological or material properties.

Future Directions in the Fundamental Chemistry of Pyridine, 3-(n-chloroformimidoyl)-

Future research should be directed at systematically addressing the knowledge gaps identified above. A focused research program would likely involve the following:

Development of Synthetic Protocols: The first step will be to establish and optimize a reliable synthesis. This could potentially involve the reaction of 3-aminopyridine (B143674) derivatives or 3-cyanopyridine (B1664610) with chlorinating agents.

Comprehensive Characterization: Once synthesized, the compound must be thoroughly characterized. Advanced NMR techniques and high-resolution mass spectrometry will be essential. Obtaining a crystal structure would be a significant breakthrough, providing definitive information on bond lengths, bond angles, and potential intramolecular interactions. grafiati.com

Exploration of Reactivity: A systematic investigation of its reaction chemistry should be undertaken. This would involve reacting it with various classes of nucleophiles to explore the displacement of the chlorine atom, leading to the formation of new classes of pyridine derivatives such as amidines, amidates, and thioimidates. These reactions would establish its role as a versatile synthetic intermediate.

Computational Modeling: Theoretical studies should be conducted in parallel with experimental work. Computational chemistry can provide insights into the reaction mechanisms, transition states, and the influence of the pyridine ring on the N-chloroformimidoyl group's reactivity, thereby accelerating the experimental discovery process.

Broader Implications for Organic Chemistry and Related Fields

The study of Pyridine, 3-(n-chloroformimidoyl)-, despite its current obscurity, holds potential implications for several areas of chemistry.

Synthetic Methodology: The exploration of its reactivity could lead to novel methods for the functionalization of the pyridine scaffold, which is a privileged structure in medicinal chemistry. nih.govnih.gov The development of new reactions involving this intermediate would add to the toolbox of synthetic organic chemists.

Medicinal Chemistry and Agrochemicals: Pyridine derivatives are central to numerous pharmaceuticals and agrochemicals. semanticscholar.orggoogle.comnih.gov By serving as a versatile precursor, Pyridine, 3-(n-chloroformimidoyl)- could facilitate the rapid synthesis of libraries of novel pyridine-based compounds for high-throughput screening, potentially leading to the discovery of new therapeutic agents or crop protection chemicals.

Materials Science: The pyridine nucleus is also incorporated into functional materials, such as polymers and ligands for metal complexes. wikipedia.orgnih.gov The ability to synthesize novel, complex pyridine ligands from this intermediate could lead to new catalysts, sensors, or electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.